An In-depth Technical Guide to the Chemical Properties of 1,2,6-Hexanetriol
An In-depth Technical Guide to the Chemical Properties of 1,2,6-Hexanetriol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,6-Hexanetriol (B48424) is a versatile trihydric alcohol with a unique combination of properties that make it a valuable compound in a wide range of applications, including pharmaceuticals, cosmetics, and polymer synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2,6-Hexanetriol, detailed experimental protocols for their determination, and a summary of its key applications.
Introduction
1,2,6-Hexanetriol (CAS No. 106-69-4), also known as 1,2,6-trihydroxyhexane, is a clear, colorless to light yellow, viscous, and odorless liquid.[1] Its molecular structure, consisting of a six-carbon backbone with three hydroxyl groups, imparts a unique balance of hydrophilicity and hydrophobicity, making it an excellent humectant, solvent, and plasticizer.[2] This guide delves into the core chemical characteristics of this polyol, providing researchers and professionals with the essential data and methodologies for its effective utilization.
Physical and Chemical Properties
The chemical and physical properties of 1,2,6-Hexanetriol are summarized in the tables below. These properties are crucial for its application in various formulations and syntheses.
Table 1: General and Physical Properties of 1,2,6-Hexanetriol
| Property | Value | Reference |
| Molecular Formula | C6H14O3 | [1] |
| Molecular Weight | 134.17 g/mol | [1] |
| Appearance | Clear, light yellow, viscous liquid | [1] |
| Odor | Odorless | |
| Boiling Point | 178 °C at 5 mmHg | [3] |
| Flash Point | 198 °C (388.4 °F) | |
| Specific Gravity | 1.109 g/mL at 25 °C | |
| Refractive Index | 1.478 at 20 °C | [3] |
| Surface Tension | 50 dynes/cm at 20 °C | [3] |
| Viscosity | 2630 cP at 20 °C; 1095 cP at 30 °C | [3] |
| Vapor Pressure | <0.01 mmHg at 20 °C |
Table 2: Solubility of 1,2,6-Hexanetriol
| Solvent | Solubility | Reference |
| Water | Miscible | [3] |
| Methanol | Soluble | |
| Ethanol | Soluble | [4] |
| Acetone | Miscible | [4] |
| Benzene | Insoluble | [2] |
| Diethyl Ether | Insoluble | [2] |
| Heptane | Insoluble | [2] |
| Toluene | <0.2% by weight | [3] |
| Octane | <0.2% by weight | [3] |
Table 3: Chemical Reactivity and Stability
| Parameter | Description | Reference |
| Stability | Stable under normal conditions. | |
| Incompatibilities | Strong oxidizing agents, acid chlorides, acid anhydrides. | |
| Hazardous Decomposition Products | Carbon monoxide and carbon dioxide upon combustion. |
Experimental Protocols
This section provides detailed methodologies for determining key properties of 1,2,6-Hexanetriol.
Determination of Boiling Point (Adapted from ASTM D1120)
This method covers the determination of the equilibrium boiling point of liquid chemicals.
-
Apparatus: A 100-mL round-bottom flask, a heating mantle, a condenser, a calibrated thermometer, and boiling chips.
-
Procedure:
-
Place 50 mL of 1,2,6-Hexanetriol and a few boiling chips into the round-bottom flask.
-
Assemble the apparatus with the thermometer positioned so that the bulb is just above the liquid surface.
-
Heat the flask and allow the liquid to boil and the temperature to stabilize.
-
Record the stable temperature as the boiling point. For vacuum distillation, the apparatus is connected to a vacuum source, and the pressure is recorded along with the boiling temperature.[3][5][6][7][8]
-
Determination of Hydroxyl Value (Adapted from ASTM E222)
This test method determines the hydroxyl groups in aliphatic and alicyclic compounds.[9][10][11][12][13]
-
Principle: The hydroxyl groups are acetylated using a known excess of acetic anhydride (B1165640) in a pyridine (B92270) solution. The excess anhydride is then hydrolyzed with water, and the resulting acetic acid is titrated with a standard sodium hydroxide (B78521) solution.
-
Apparatus: Pressure bottles, constant temperature bath (98 ± 1 °C), burette, and standard laboratory glassware.
-
Procedure (Test Method A - Pressure Bottle Method):
-
Accurately weigh a sample of 1,2,6-Hexanetriol into a pressure bottle.
-
Add a precise volume of the acetylating reagent (acetic anhydride in pyridine).
-
Seal the bottle and heat it in the constant temperature bath at 98 °C for 1 hour.
-
Cool the bottle, and cautiously add water to hydrolyze the excess acetic anhydride.
-
Titrate the resulting acetic acid with a standardized sodium hydroxide solution using a phenolphthalein (B1677637) indicator.
-
Perform a blank determination under the same conditions.
-
Calculate the hydroxyl number based on the difference in titration volumes between the blank and the sample.[12]
-
Determination of Solubility
A general procedure for determining the solubility of 1,2,6-Hexanetriol in various organic solvents.
-
Apparatus: Test tubes, vortex mixer, and analytical balance.
-
Procedure:
-
Add a known mass of 1,2,6-Hexanetriol to a test tube.
-
Incrementally add a known volume of the solvent to the test tube.
-
After each addition, vigorously mix the contents using a vortex mixer for a set period.
-
Observe the mixture for complete dissolution (a clear, single-phase solution).
-
The solubility is expressed as the mass of solute per volume of solvent.[14][15][16][17][18]
-
Spectroscopic Analysis
-
Instrument: A standard FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[19][20][21]
-
Sample Preparation: A small drop of 1,2,6-Hexanetriol is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis.
-
Expected Spectrum: The IR spectrum of 1,2,6-Hexanetriol will show a broad absorption band in the region of 3600-3200 cm⁻¹ due to the O-H stretching of the hydroxyl groups. C-H stretching vibrations will be observed around 2900 cm⁻¹, and C-O stretching will appear in the 1200-1000 cm⁻¹ region.[22]
-
Instrument: A high-resolution NMR spectrometer (e.g., 500 MHz).[4][23][24][25]
-
Sample Preparation: A small amount of 1,2,6-Hexanetriol is dissolved in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O).
-
¹H NMR Spectrum: The proton NMR spectrum will show characteristic signals for the protons on the carbon backbone, with chemical shifts influenced by the adjacent hydroxyl groups.
-
¹³C NMR Spectrum: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule, with the carbons bearing hydroxyl groups appearing at lower field.
-
Instrument: A mass spectrometer, for example, with an electrospray ionization (ESI) source.[26]
-
Sample Preparation: The sample is typically dissolved in a suitable solvent and infused into the mass spectrometer.
-
Expected Spectrum: The mass spectrum will show the molecular ion peak [M+H]⁺ or other adducts depending on the ionization method used. Fragmentation patterns can provide structural information.[27][28]
Synthesis and Application Workflows
Synthesis of 1,2,6-Hexanetriol from Acrolein Dimer
A common industrial synthesis route for 1,2,6-Hexanetriol involves the hydrolysis and subsequent hydrogenation of acrolein dimer.[29][30][31]
Application in Polyurethane Foam Formulation
1,2,6-Hexanetriol can be used as a crosslinker in the production of polyurethane foams, contributing to the polymer network's structure and properties.[32][33][34][35]
Conclusion
1,2,6-Hexanetriol possesses a valuable set of chemical and physical properties that make it a highly versatile compound for various industrial and research applications. Its hygroscopicity, solvency, and reactivity, stemming from its three hydroxyl groups, are key to its performance as a humectant, solvent, and crosslinking agent. This guide provides the foundational knowledge and experimental methodologies necessary for the effective application and characterization of 1,2,6-Hexanetriol in scientific and developmental endeavors.
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